1-(4-ethoxyphenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-(4-ethoxyphenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The starting materials often include substituted phenoxyethyl moieties and natural tetramic acids . The reaction conditions may vary, but common techniques include the use of FT-IR, 1H NMR, 13C NMR, and HRMS spectral analyses to confirm the structure of the synthesized compound .
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing the oxidation of L-DOPA
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
Hydroxybenzylidenyl pyrrolidine-2,5-dione: Known for its potent tyrosinase inhibitory activity.
Pyrrolidine-2,4-dione derivatives: These compounds have been studied for their antifungal and herbicidal activities.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(2-phenylethyl)benzimidazol-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-2-33-21-15-13-20(14-16-21)29-26(31)18-24(27(29)32)30-23-11-7-6-10-22(23)28-25(30)17-12-19-8-4-3-5-9-19/h3-11,13-16,24H,2,12,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJZIVDGALEBQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C4=CC=CC=C4N=C3CCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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